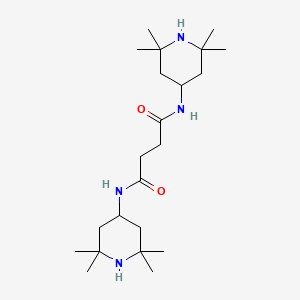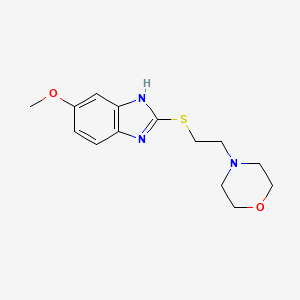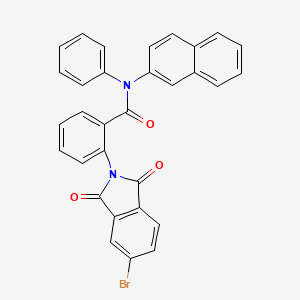![molecular formula C38H30N16O4 B11115186 Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115186.png)
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps, starting with the preparation of terephthalaldehyde. Terephthalaldehyde can be synthesized from p-xylene through a two-step process involving bromination and subsequent reaction with sulfuric acid . The final compound is obtained by reacting terephthalaldehyde with appropriate aniline and triazine derivatives under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic coordination complexes and covalent organic frameworks (COFs).
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone involves its ability to form stable complexes with various molecules. The triazine and aniline groups facilitate interactions with molecular targets, leading to changes in chemical and physical properties. These interactions can affect molecular pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: A simpler compound used in similar applications but lacks the additional functional groups.
N,N′-Terephthalylidene-bis(4-fluoroaniline): Another derivative with different substituents, affecting its reactivity and applications.
Uniqueness
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone is unique due to its complex structure, which provides multiple sites for chemical interactions. This makes it more versatile and potentially more effective in various applications compared to simpler compounds.
Properties
Molecular Formula |
C38H30N16O4 |
|---|---|
Molecular Weight |
774.7 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C38H30N16O4/c55-53(56)31-19-15-29(16-20-31)43-35-45-33(41-27-7-3-1-4-8-27)47-37(49-35)51-39-23-25-11-13-26(14-12-25)24-40-52-38-48-34(42-28-9-5-2-6-10-28)46-36(50-38)44-30-17-21-32(22-18-30)54(57)58/h1-24H,(H3,41,43,45,47,49,51)(H3,42,44,46,48,50,52)/b39-23+,40-24+ |
InChI Key |
AELGACRLYZXMFE-DBMXBCQFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C6)NC7=CC=C(C=C7)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C6)NC7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B11115114.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11115120.png)
![2-(2-Methylfuran-3-yl)benzo[d]thiazole](/img/structure/B11115122.png)
![methyl 2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11115125.png)

![Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11115148.png)
![7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11115158.png)
![Ethyl 2-({[4-(3-fluorobenzyl)piperazin-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11115167.png)
![Ethyl 5-carbamoyl-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11115169.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B11115179.png)
![6-amino-8-[2-(trifluoromethyl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B11115180.png)
